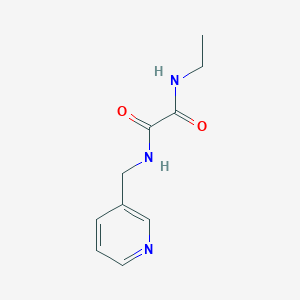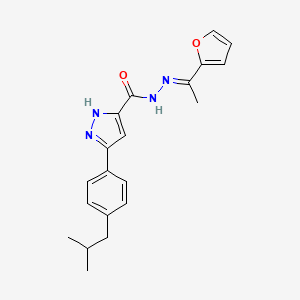
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one typically involves the reaction of 2-alkynylanilines with ketones. The reaction is often promoted by Brønsted acids or catalyzed by Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anilino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to modulate various biological pathways.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one can be compared with other quinoline derivatives such as:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits various pharmacological activities.
Diazepam: A well-known benzodiazepine with a different core structure but similar therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
5228-47-7 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)hexan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-3-4-6-15-22(25)24-17(2)16-20(19-13-9-10-14-21(19)24)23-18-11-7-5-8-12-18/h5,7-14,17,20,23H,3-4,6,15-16H2,1-2H3 |
InChI Key |
MGODBRAVZCCOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11644211.png)
![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![(2E)-5-(2-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644220.png)
![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)

![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)

![6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11644259.png)
![2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644264.png)

![5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B11644272.png)
